molecular formula C8H12Cl2N2 B595252 3-(Azetidin-3-yl)pyridine dihydrochloride CAS No. 1236791-61-9

3-(Azetidin-3-yl)pyridine dihydrochloride

Cat. No.: B595252
CAS No.: 1236791-61-9
M. Wt: 207.098
InChI Key: PDMZUWJDEZQVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride involves several steps. One common method includes the reaction of pyridine with azetidine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(Azetidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Azetidin-3-yl)pyridine dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and interactions at the molecular level.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(Azetidin-3-yl)pyridine dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

3-(Azetidin-3-yl)pyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₂Cl₂N₂. Its structure features a pyridine ring substituted with an azetidine group, which may contribute to its biological properties. Understanding the chemical properties is crucial for elucidating its mechanism of action.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs):
The following table summarizes the MIC values of this compound against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Streptococcus pneumoniae4
Enterococcus faecalis16
Escherichia coli32

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial protein synthesis. Similar to linezolid, it may act on the 50S ribosomal subunit, inhibiting the initiation of protein translation . Molecular docking studies have suggested potential binding sites that could elucidate its interaction with bacterial ribosomes.

Case Studies

  • In Vivo Efficacy Against Infections:
    A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The compound was administered at varying doses, showing a dose-dependent response in reducing infection severity.
  • Biofilm Formation Inhibition:
    Research has indicated that this compound possesses antibiofilm activity. In vitro assays revealed that it effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential application in treating device-related infections where biofilms are prevalent .

Pharmacokinetics and Safety

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic properties; however, comprehensive studies are required to establish safety profiles and potential toxicological effects.

Q & A

Basic Research Questions

Q. How is 3-(Azetidin-3-yl)pyridine dihydrochloride characterized for purity and structural integrity in pharmacological studies?

  • Methodological Answer : Purity is typically assessed via HPLC (≥98% as per ), complemented by nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation. Quantification of dihydrochloride salt content can be performed using ion chromatography or titration. For neuropharmacological studies, batch-to-batch consistency is critical, requiring validation of agonist activity (e.g., EC₅₀ = 10 μM in α7nACh receptor assays) .

Q. What are the established protocols for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact; work in a fume hood for weighing or dissolving the compound. Cross-contamination risks are mitigated using filtered pipette tips and dedicated equipment .
  • Storage : Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Shelf-life validation via stability testing (e.g., HPLC every 6 months) is recommended .

Q. What receptor selectivity profiles have been reported for this compound, and how are these assessed experimentally?

  • Methodological Answer : The compound is a selective partial agonist for α7 nicotinic acetylcholine receptors (α7nAChRs) with no significant activity at α2, α3, or α4 subtypes . Selectivity is confirmed via:

  • Radioligand binding assays : Using [³H]-methyllycaconitine for α7nAChRs.
  • Functional assays : Calcium flux or electrophysiology in HEK293 cells expressing recombinant receptors.
  • Negative controls : Include α4β2nAChR antagonists (e.g., dihydro-β-erythroidine) to rule off-target effects .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported EC₅₀ values for α7nAChR activation across different assay systems?

  • Methodological Answer : Variability in EC₅₀ (e.g., 10 μM in striatal slices vs. 2–5 μM in recombinant systems ) arises from:

  • Assay conditions : Differences in buffer composition (e.g., Ca²⁺ concentration) or temperature.
  • Receptor desensitization : Pre-application of positive allosteric modulators (e.g., PNU-120596) can stabilize α7nAChRs during electrophysiology.
  • Data normalization : Use internal controls (e.g., choline as a full agonist) to standardize responses across experiments.

Q. What strategies optimize blood-brain barrier (BBB) penetration for neuroprotection studies involving this compound?

  • Methodological Answer :

  • Physicochemical modifications : Adjust logP via prodrug formulations (e.g., esterification) to enhance lipophilicity.
  • In vivo models : Utilize transgenic mice (e.g., APP/PS1 for Alzheimer’s) with microdialysis to measure brain interstitial fluid concentrations .
  • BBB transporters : Co-administer P-glycoprotein inhibitors (e.g., elacridar) to reduce efflux.

Q. What synthetic challenges exist in producing enantiomerically pure forms of this compound, and how are they addressed?

  • Methodological Answer :

  • Chiral resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC for enantiomer separation .
  • Asymmetric synthesis : Employ azetidine-3-carboxylic acid derivatives as chiral building blocks, followed by palladium-catalyzed coupling with pyridine precursors .
  • Quality control : Validate enantiopurity via circular dichroism spectroscopy or X-ray crystallography.

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting neuroprotective efficacy data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often stem from:

  • Metabolic stability : In vivo hepatic metabolism (e.g., CYP450-mediated degradation) reduces bioavailability. Use LC-MS/MS to quantify plasma and brain levels.
  • Dose timing : Neuroprotection in stroke models is highly time-dependent; administer the compound ≤1 hour post-occlusion .
  • Model limitations : Primary neuron cultures lack glial interactions; validate findings in organotypic slice cultures.

Properties

IUPAC Name

3-(azetidin-3-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-2-7(4-9-3-1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMZUWJDEZQVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736510
Record name 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236791-61-9
Record name 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.